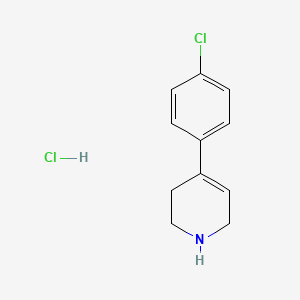

4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-5,13H,6-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDJUNABWNTULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199304 | |

| Record name | 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51304-61-1 | |

| Record name | Pyridine, 4-(4-chlorophenyl)-1,2,3,6-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51304-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051304611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Postulated Mechanism of Action of 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and the Unknowns

In the landscape of neurotoxicology, the family of tetrahydropyridine derivatives holds a significant position, primarily due to the profound impact of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) on our understanding of Parkinson's disease (PD). The compound at the center of this guide, 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, is a structural analog of MPTP. While direct, extensive research on this specific chlorinated compound is not widely available in peer-reviewed literature, its structural similarity to MPTP allows us to formulate a robust, evidence-based hypothesis regarding its mechanism of action. This guide will, therefore, dissect the well-established neurotoxic pathway of MPTP as a foundational model and extrapolate the likely mechanistic steps for its chlorinated analog, highlighting areas of conservation and potential divergence. For the purpose of this guide, we will refer to 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine as "CPTP".

Section 1: The Bioactivation Cascade - A Tale of Two Molecules

The neurotoxicity of MPTP is not inherent to the parent compound but is a consequence of its metabolic transformation into the active toxicant, 1-methyl-4-phenylpyridinium (MPP⁺).[1][2][3][4][5] This bioactivation is a critical first step and is proposed to be the initiating event for CPTP's neurotoxicity as well.

The Role of Monoamine Oxidase B (MAO-B)

MPTP is a lipophilic molecule that readily crosses the blood-brain barrier. Once in the central nervous system, it is primarily metabolized by monoamine oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane of glial cells, particularly astrocytes.[3][4][5][6] MAO-B catalyzes the oxidation of MPTP to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP⁺), which is then further oxidized to MPP⁺.[4]

It is highly probable that CPTP follows a similar metabolic fate. The tetrahydropyridine ring is the site of MAO-B activity, and the presence of a 4-chlorophenyl group is unlikely to prevent this enzymatic conversion. However, the electronegativity of the chlorine atom may influence the rate of metabolism, a factor that would require experimental validation.

Caption: Postulated bioactivation of CPTP to its toxic metabolite, CPP⁺.

Selective Uptake into Dopaminergic Neurons

The specificity of MPTP's neurotoxicity towards dopaminergic neurons is a hallmark of its mechanism. This selectivity is conferred by the high-affinity dopamine transporter (DAT), which recognizes and actively transports MPP⁺ into these neurons.[1][3][7] This leads to an accumulation of the toxic metabolite within the very cells it is destined to destroy.

Following this paradigm, it is hypothesized that the chlorinated pyridinium ion derived from CPTP, let's call it 4-(4-chlorophenyl)pyridinium (CPP⁺), would also be a substrate for DAT. The structural similarity to MPP⁺ makes this a plausible assumption. Blockade of DAT has been shown to prevent MPTP-induced neurotoxicity, a critical piece of evidence supporting this transport-mediated selectivity.[3]

Section 2: The Mitochondrial Assault - A Cellular Energy Crisis

Once inside the dopaminergic neuron, the toxic metabolite unleashes its destructive power, with the mitochondria being the primary target.

Inhibition of Complex I of the Electron Transport Chain

MPP⁺ is a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[4][8] This inhibition disrupts the flow of electrons, leading to a catastrophic failure of ATP synthesis and a collapse of the mitochondrial membrane potential. The resulting energy crisis is a major contributor to neuronal dysfunction and death.

Given the structural parallels, CPP⁺ is also predicted to inhibit Complex I. The positively charged pyridinium ring is a key feature for this interaction, and the addition of a chlorine atom to the phenyl ring is unlikely to abrogate this activity. The precise binding affinity and inhibitory constant (Ki) would, of course, need to be determined experimentally.

Oxidative Stress and the Generation of Reactive Oxygen Species (ROS)

The disruption of the electron transport chain by Complex I inhibition leads to the leakage of electrons, which then react with molecular oxygen to form superoxide radicals (O₂⁻).[1] This initiates a cascade of oxidative stress, with the generation of other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). These highly reactive molecules cause widespread damage to cellular components, including lipids, proteins, and DNA, further exacerbating the cellular demise.

Section 3: The Path to Neuronal Demise - A Multifaceted Collapse

The initial mitochondrial insult triggers a cascade of downstream events that culminate in the death of the dopaminergic neuron.

Excitotoxicity

There is evidence to suggest that excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage, plays a role in the neurotoxicity of MPP⁺.[9] The energy deficit caused by mitochondrial dysfunction impairs the ability of neurons to maintain their ionic gradients, leading to depolarization and the overactivation of glutamate receptors. This influx of calcium further contributes to mitochondrial damage and the activation of cell death pathways.

Apoptosis and Necrosis

The culmination of energy failure, oxidative stress, and excitotoxicity can trigger programmed cell death (apoptosis) or a more chaotic cell death (necrosis). The specific pathway activated likely depends on the severity and duration of the toxic insult.

Caption: Postulated intracellular cascade of CPP⁺-induced neurotoxicity.

Section 4: Experimental Workflows for Mechanistic Elucidation

To validate the proposed mechanism of action for CPTP, a series of in vitro and in vivo experiments would be necessary. The following protocols are based on established methods used to study MPTP.

In Vitro Studies

-

Cell Culture Models: Dopaminergic cell lines (e.g., SH-SY5Y) or primary neuronal cultures are essential for initial toxicity screening and mechanistic studies.

-

Cytotoxicity Assays:

-

MTT/XTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.

-

LDH Assay: To measure lactate dehydrogenase release as an indicator of cell membrane damage and necrosis.

-

-

Measurement of Mitochondrial Function:

-

High-Resolution Respirometry (e.g., Seahorse XF Analyzer): To directly measure oxygen consumption rates and assess the impact on different components of the electron transport chain.

-

Mitochondrial Membrane Potential Dyes (e.g., TMRE, JC-1): To quantify changes in the mitochondrial membrane potential.

-

-

Oxidative Stress Assays:

-

ROS-sensitive fluorescent probes (e.g., DCFDA, CellROX): To measure the intracellular production of reactive oxygen species.

-

-

DAT Uptake Assays:

-

Radioligand binding assays or fluorescent substrate uptake: To determine if CPP⁺ is a substrate for the dopamine transporter.

-

| In Vitro Assay | Parameter Measured | Purpose |

| MTT/XTT Assay | Cell Viability | Assess overall cytotoxicity |

| LDH Assay | Cell Membrane Integrity | Differentiate between apoptosis and necrosis |

| High-Resolution Respirometry | Oxygen Consumption Rate | Directly measure mitochondrial respiration and Complex I activity |

| TMRE/JC-1 Staining | Mitochondrial Membrane Potential | Evaluate mitochondrial health |

| DCFDA/CellROX Staining | Reactive Oxygen Species | Quantify oxidative stress |

| DAT Uptake Assay | Substrate Transport | Confirm selective uptake into dopaminergic neurons |

In Vivo Studies

-

Animal Models: Mice and non-human primates are commonly used to model MPTP-induced Parkinsonism.[10][11] These models would be invaluable for studying the neurotoxic effects of CPTP in a whole-organism context.

-

Behavioral Assessments:

-

Open-field test, pole test, rotarod test: To assess motor deficits characteristic of Parkinsonism.

-

-

Neurochemical Analysis:

-

High-Performance Liquid Chromatography (HPLC): To measure the levels of dopamine and its metabolites (DOPAC, HVA) in the striatum.

-

-

Histological and Immunohistochemical Analysis:

-

Tyrosine Hydroxylase (TH) staining: To visualize and quantify the loss of dopaminergic neurons in the substantia nigra.

-

Staining for markers of apoptosis (e.g., cleaved caspase-3) and oxidative stress (e.g., 4-HNE).

-

Section 5: Conclusion and Future Directions

The structural similarity between this compound (CPTP) and the well-characterized neurotoxin MPTP provides a strong foundation for postulating its mechanism of action. The proposed pathway involves MAO-B-mediated bioactivation to a toxic pyridinium species (CPP⁺), selective uptake into dopaminergic neurons via the dopamine transporter, inhibition of mitochondrial Complex I, and subsequent induction of oxidative stress and cell death.

While this guide provides a comprehensive and scientifically grounded framework, it is imperative to underscore that these are hypotheses that require rigorous experimental validation. Future research should focus on directly testing each step of this proposed cascade. Such studies will not only illuminate the specific actions of CPTP but will also contribute to our broader understanding of the structure-activity relationships of tetrahydropyridine neurotoxins and the intricate mechanisms underlying dopaminergic neurodegeneration.

References

-

Hare, D. J., Adlard, P. A., Doble, P. A., & Finkelstein, D. I. (2013). Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Metallomics, 5(2), 91-109. Retrieved from [Link]

-

Irwin, I., & Langston, J. W. (1985). The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease. Reviews in clinical & basic pharmacology, 5(3-4), 237-266. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

Silva, J., Lopes, C., Teixeira, F. Q., & Bernardino, L. (2023). CtBP Neuroprotective Role in Toxin-Based Parkinson's Disease Models: From Expression Pattern to Dopaminergic Survival. Molecular neurobiology, 60(8), 4649-4665. Retrieved from [Link]

-

Mytilineou, C., Cohen, G., & Heikkila, R. E. (1985). Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Biochemical pharmacology, 34(1), 11-17. Retrieved from [Link]

-

Smeyne, R. J., & Jackson-Lewis, V. (2005). The MPTP model of Parkinson's disease. Brain research. Molecular brain research, 134(1), 57-66. Retrieved from [Link]

-

Shahi, G. S., Das, P. K., & Moinuddin. (1990). 4-Phenylpyridine (4PP) and MPTP: the relationship between striatal MPP+ concentrations and neurotoxicity. Brain research, 531(1-2), 34-40. Retrieved from [Link]

-

Marella, M., Seo, B. B., Yagi, T., & Matsuno-Yagi, A. (2007). Obligatory role for complex I inhibition in the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The Journal of biological chemistry, 282(35), 25292-25304. Retrieved from [Link]

-

Li, X., Wang, Y., Zhang, Y., & Chen, J. (2023). Effect of 4-AP on MPP+/ MPTP-induced Parkinson's disease model. Zhong nan da xue xue bao. Yi xue ban = Journal of Central South University. Medical sciences, 48(8), 1321-1327. Retrieved from [Link]

-

Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences of the United States of America, 82(7), 2173-2177. Retrieved from [Link]

-

Heikkila, R. E., Hess, A., & Duvoisin, R. C. (1984). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. Science (New York, N.Y.), 224(4656), 1451-1453. Retrieved from [Link]

-

Wikipedia. (n.d.). MPTP. Retrieved from [Link]

-

Antony, P. M., Diederich, N. J., & Balling, R. (2011). Animal models of Parkinson's disease. Parkinson's disease, 2011, 356783. Retrieved from [Link]

-

Konnova, Y., & Swanberg, M. (2018). Animal Models of Parkinson's Disease. Parkinson's disease, 2018, 8285723. Retrieved from [Link]

-

Ballard, P. A., Tetrud, J. W., & Langston, J. W. (1985). Permanent human parkinsonism due to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): seven cases. Neurology, 35(7), 949-956. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. Retrieved from [Link]

-

Alghamdi, H. (2021). Can i convert MPTP to MPP+ in the lab before add it to SHSY5Y. ResearchGate. Retrieved from [Link]

-

The Lancet Neurology. (2018, March 14). MPTP-induced parkinsonism: Patient 1 [Video]. YouTube. Retrieved from [Link]

-

Giordano, S., Dar-Nimrod, D., Valli, M., Saporita, P., & De Pinto, V. (2022). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. International journal of molecular sciences, 23(3), 1162. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical conversion of MPTP (1-Methyl-4-phenyl1,2,3,6 tetra-hydro pyridine) to MPP + (1-Methyl-4phenyl pyridinium ion) by Mono-amine oxidase B (MAO-B). Retrieved from [Link]

-

Choi, W. S., Lee, E. H., & Choi, D. W. (2000). Dopaminergic neurotoxins require excitotoxic stimulation in organotypic cultures. The Journal of neuroscience : the official journal of the Society for Neuroscience, 20(1), 1-6. Retrieved from [Link]

Sources

- 1. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Obligatory role for complex I inhibition in the dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopaminergic neurotoxins require excitotoxic stimulation in organotypic cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

C11H13Cl2N biological activity and pharmacological profile

The compound C11H13Cl2N, primarily known as ketamine, possesses a unique and powerful pharmacological profile. Its role has expanded from a dissociative anesthetic to a paradigm-shifting, rapid-acting antidepressant. The core of its biological activity lies in the antagonism of the NMDA receptor and the subsequent activation of the mTOR signaling pathway, which promotes synaptic plasticity. While its therapeutic potential is immense, its use is tempered by a significant potential for toxicity and abuse. Future research should focus on developing analogues or "soft drugs" that retain the therapeutic benefits while minimizing psychotomimetic side effects and toxicity, potentially by targeting downstream elements of the mTOR pathway more selectively or by optimizing the activity of its metabolites. [34][35][36][37]

References

- Wikipedia. Ketamine. [URL: https://en.wikipedia.org/wiki/Ketamine]

- Li, N., Lee, B., Liu, R. J., Banasr, M., Dwyer, J. M., Iwata, M., ... & Duman, R. S. (2010). mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists. Science, 329(5994), 959-964. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058482/]

- Medscape. NMDA Receptor Antagonists Mechanism of Action. [URL: https://www.medscape.com/viewarticle/925485]

- Fogaça, M. V., & Duman, R. S. (2019). Intracellular signaling pathways involved in (S)-and (R)-ketamine antidepressant actions. Translational psychiatry, 9(1), 1-3. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6315053/]

- Grokipedia. NMDA receptor antagonist. [URL: https://grokipedia.com/NMDA_receptor_antagonist]

- Zanos, P., Moaddel, R., Morris, P. J., Georgiou, P., Fischell, J., Tildesley, G., ... & Gould, T. D. (2016). NMDAR inhibition-independent antidepressant actions of ketamine metabolites. Nature, 533(7604), 481-486. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4990342/]

- Deranged Physiology. Ketamine. [URL: https://derangedphysiology.com/main/cicm-primary-exam/required-reading/sedation-and-analgesia/Chapter%206.1.6/ketamine]

- Nushama. The Neuroscience of Ketamine. [URL: https://nushama.com/the-neuroscience-of-ketamine/]

- Hashim, A. P., & Anekar, A. A. (2023). Ketamine. In StatPearls [Internet]. StatPearls Publishing. [URL: https://www.ncbi.nlm.nih.gov/books/NBK470357/]

- Machado-Vieira, R., Henter, I. D., & Zarate, C. A. (2017). New targets for rapid antidepressant action. Progress in neurobiology, 152, 21-37. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5403563/]

- Patsnap Synapse. What are NMDA receptor antagonists and how do they work?. [URL: https://www.patsnap.com/synapse/articles/what-are-nmda-receptor-antagonists-and-how-do-they-work]

- Journal of Rawalpindi Medical College. mTOR signaling in the neuropathophysiology of depression: current evid. [URL: https://www.journalrmc.com/index.php/JRMC/article/view/28]

- Avesta. Esketamine vs. Ketamine: What is the Difference?. [URL: https://www.avestaketaminewellness.com/blog/esketamine-vs-ketamine]

- Frontiers in Psychiatry. The Mechanisms Behind Rapid Antidepressant Effects of Ketamine: A Systematic Review With a Focus on Molecular Neuroplasticity. [URL: https://www.frontiersin.org/articles/10.3389/fpsyt.2021.683215/full]

- MDPI. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. [URL: https://www.mdpi.com/1422-0067/24/13/10595]

- ResearchGate. The role of mTOR in depression and antidepressant responses. [URL: https://www.researchgate.net/publication/260383177_The_role_of_mTOR_in_depression_and_antidepressant_responses]

- Study.com. Ketamine: Mechanism of Action & Drug Interactions. [URL: https://study.com/academy/lesson/ketamine-mechanism-of-action-drug-interactions.html]

- Palo Alto Mind Body. Ketamine vs Esketamine: Critical Differences Explained. [URL: https://www.paloaltomindbody.com/ketamine-vs-esketamine-critical-differences/]

- Semantic Scholar. Structure-activity relationships for ketamine esters as short-acting anaesthetics. [URL: https://www.semanticscholar.org/paper/Structure-activity-relationships-for-ketamine-as-Dimitrov-Harvey/0c797441589d8e578f77364b73b526687a74932d]

- St-Onge, M., Anseeuw, K., Cantrell, F. L., ... & Gosselin, S. (2017). Ketamine toxicity. In StatPearls [Internet]. StatPearls Publishing. [URL: https://www.ncbi.nlm.nih.gov/books/NBK482189/]

- Plus by APN. Understanding Esketamine vs Ketamine for Treatment-Resistant Depression in 2025. [URL: https://www.plusbyapn.com/esketamine-vs-ketamine]

- BestMind Behavioral Health. The Difference Between Ketamine and Esketamine. [URL: https://bestmindbh.com/the-difference-between-ketamine-and-esketamine/]

- Drugs.com. Ketamine Abuse, Hazards & Overdose. [URL: https://www.drugs.com/illicit/ketamine.html]

- PubMed. The role of mTOR in depression and antidepressant responses. [URL: https://pubmed.ncbi.nlm.nih.gov/24582593/]

- Jha, M. K., Morrison, F. G., & Mathew, S. J. (2015). The mTOR signaling pathway in the prefrontal cortex is compromised in major depressive disorder. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 56, 131-137. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4272895/]

- MindBody Therapeutics. What's The Difference Between Ketamine and Esketamine. [URL: https://www.mindbody-therapeutics.com/blog/whats-the-difference-between-ketamine-and-esketamine]

- Wikipedia. NMDA receptor antagonist. [URL: https://en.wikipedia.org/wiki/NMDA_receptor_antagonist]

- Neuroscientifically Challenged. 2-Minute Neuroscience: Ketamine. [URL: https://www.youtube.

- Jonville, S., Quessada, T., & Compere, V. (2018). Ketamine Pharmacology: An Update (Pharmacodynamics and Molecular Aspects, Recent Findings). CNS neuroscience & therapeutics, 24(9), 766-772. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6490013/]

- Dinis-Oliveira, R. J. (2017). Metabolism and metabolomics of ketamine: a toxicological approach. Forensic science research, 2(1), 2-10. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6197120/]

- PubMed. Structure-activity relationships for ketamine esters as short-acting anaesthetics. [URL: https://pubmed.ncbi.nlm.nih.gov/23810842/]

- The Recovery Village. How Is Ketamine Excreted? Understanding Its Metabolism and Elimination. [URL: https://www.therecoveryvillage.com/ketamine-addiction/ketamine-excretion/]

- Wood, D. M., Measham, F., & Dargan, P. I. (2012). The epidemiology and patterns of acute and chronic toxicity associated with recreational ketamine use. Journal of substance use, 17(5-6), 468-476. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3713393/]

- Zanos, P., & Gould, T. D. (2018). Ketamine and ketamine metabolite pharmacology: insights into therapeutic mechanisms. Pharmacology & therapeutics, 186, 65-85. [URL: https://www.sciencedirect.com/science/article/pii/S016372581730299X]

- Schep, L. J., Slaughter, R. J., Watts, M., Mackenzie, E., & Gee, P. (2023). The clinical toxicology of ketamine. Clinical Toxicology, 61(6), 415-428. [URL: https://www.tandfonline.com/doi/full/10.1080/15563650.2023.2209745]

- ScienceDirect. Structure–activity relationships for ketamine esters as short-acting anaesthetics. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0960894X1300767X]

- American Addiction Centers. Ketamine Overdose Symptoms, Treatment & Long-Term Outlook. [URL: https://americanaddictioncenters.org/ketamine/overdose]

- National Center for Biotechnology Information. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7356269/]

- PubMed. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. [URL: https://pubmed.ncbi.nlm.nih.gov/32599863/]

- BenchChem. Application Notes and Protocols for Radioligand Binding Assays of Fluorexetamine at the NMDA Receptor. [URL: https://www.benchchem.com/application-notes/fluorexetamine-fxe-radioligand-binding-assay-protocol]

- Reaction Biology. NMDA Biochemical Binding Assay Service. [URL: https://www.reactionbiology.com/service/biochemical-assay-services/gpcr-assays/nmda-biochemical-binding-assay]

- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [URL: https://www.giffordbioscience.com/s/GF-DS-01-Radioligand-Binding-Assay-v2.pdf]

- Springer Link. The Use of Ligand Binding in Assays of NMDA Receptor Function. [URL: https://link.springer.com/protocol/10.1385/1-59259-683-5:93]

- PubMed Central. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025838/]

Sources

- 1. avestaketaminewellness.com [avestaketaminewellness.com]

- 2. Ketamine vs Esketamine: Critical Differences Explained: Palo Alto Mind Body: Concierge Psychiatry [paloaltomindbody.com]

- 3. Ketamine - Wikipedia [en.wikipedia.org]

- 4. bestmindbh.com [bestmindbh.com]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. grokipedia.com [grokipedia.com]

- 9. Mechanisms of Ketamine Action as an Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Neuroscience of Ketamine - Nushama [nushama.com]

- 11. study.com [study.com]

- 12. Ketamine and Ketamine Metabolite Pharmacology: Insights into Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signaling Pathways Underlying the Rapid Antidepressant Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Intracellular signaling pathways involved in (S)- and (R)-ketamine antidepressant actions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The Mechanisms Behind Rapid Antidepressant Effects of Ketamine: A Systematic Review With a Focus on Molecular Neuroplasticity [frontiersin.org]

- 17. The mTOR signaling pathway in the prefrontal cortex is compromised in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

4-(p-chlorophenyl)-1,2,3,6-tetrahydropyridine HCl chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-(p-Chlorophenyl)-1,2,3,6-tetrahydropyridine HCl

Executive Summary

This guide provides a comprehensive technical overview of 4-(p-chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (HCl), a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. It serves as a crucial synthetic intermediate and building block for a range of pharmacologically active molecules. This document details the compound's fundamental chemical and physical properties, outlines plausible synthetic strategies and reactivity, presents a framework for analytical characterization, and discusses its primary applications. Furthermore, it provides an essential summary of its hazard profile and safe handling procedures, tailored for researchers, scientists, and drug development professionals. The structural relationship to other bioactive tetrahydropyridines underscores its importance as a versatile scaffold in the synthesis of targeted therapeutics.

Chemical Identity and Structure

The unique arrangement of the chlorophenyl group attached to the tetrahydropyridine ring dictates the compound's reactivity and utility as a synthetic precursor. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for handling and reaction setup.

Caption: Chemical structure of 4-(p-chlorophenyl)-1,2,3,6-tetrahydropyridine HCl.

| Identifier | Value |

| IUPAC Name | 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride[1] |

| CAS Number | 51304-61-1[1][2][3] |

| Molecular Formula | C₁₁H₁₃Cl₂N[1][2] |

| Molecular Weight | 230.13 g/mol [1][2] |

| Canonical SMILES | C1CNCC=C1C2=CC=C(C=C2)Cl.Cl[4] |

| InChI Key | NGDJUNABWNTULX-UHFFFAOYSA-N[5][6] |

| Synonyms | 4-(4-Chlorophenyl)-1,2,5,6-tetrahydropyridine hydrochloride, Pyridine, 4-(p-chlorophenyl)-1,2,3,6-tetrahydro-, hydrochloride[4][5] |

Physicochemical Properties

The physical properties of the compound are critical for its handling, storage, and application in synthetic chemistry. As a crystalline solid, it is relatively easy to weigh and dispense, though its hygroscopic nature requires careful storage to prevent water absorption, which could interfere with subsequent reactions.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder | [5][7] |

| Melting Point | 199-204 °C | [5][7][8] |

| Solubility | Soluble in water and DMSO | [9] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [7] |

| Sensitivity | Hygroscopic | [7] |

Synthesis and Chemical Reactivity

Synthetic Strategy

While specific, detailed preparations for 4-(p-chlorophenyl)-1,2,3,6-tetrahydropyridine HCl are not extensively published in readily available literature, its synthesis can be approached through established organochemical methods for constructing the 4-aryl-tetrahydropyridine scaffold. A common and logical pathway involves the dehydration of a 4-aryl-4-piperidinol precursor. This precursor can be synthesized via a Grignard reaction between a suitable N-protected-4-piperidone and 4-chlorophenylmagnesium bromide. The N-protecting group (e.g., benzyl or a carbamate) is chosen to be stable under the Grignard conditions and readily removable later in the sequence. The final deprotection and salt formation with HCl yields the target compound. This multi-step process offers robust control over the introduction of the desired aryl substituent.

Conceptual Synthesis Workflow

The following diagram illustrates a plausible, high-level workflow for the synthesis, starting from a protected piperidone. This approach is a cornerstone of piperidine chemistry and provides a reliable route to the target molecule.

Caption: Conceptual workflow for the synthesis of 4-(p-chlorophenyl)-1,2,3,6-tetrahydropyridine HCl.

Chemical Reactivity

The reactivity of this molecule is governed by two primary functional groups: the secondary amine and the endocyclic double bond.

-

Secondary Amine: The nitrogen atom is nucleophilic and can be readily functionalized via N-alkylation, N-acylation, or reductive amination. This is the key reaction for its use as a building block, allowing for the attachment of various side chains or other molecular fragments to build more complex target molecules.

-

Alkene Double Bond: The C4-C5 double bond can undergo various addition reactions. Catalytic hydrogenation can reduce it to the corresponding 4-(p-chlorophenyl)piperidine. It is also susceptible to electrophilic addition, such as halogenation or hydrohalogenation, providing pathways to further functionalized piperidine derivatives.

Analytical Characterization and Quality Control

Ensuring the identity and purity of 4-(p-chlorophenyl)-1,2,3,6-tetrahydropyridine HCl is paramount for its reliable use in research and development. A multi-technique analytical approach is required for a self-validating system of quality control.

Recommended Analytical Workflow

Caption: A typical analytical workflow for quality control of the title compound.

Key Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Rationale: HPLC is the gold standard for assessing the purity of small organic molecules. A reversed-phase method is ideal for separating the relatively polar analyte from non-polar impurities.

-

Methodology:

-

Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). The TFA ensures the amine is protonated, leading to better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 254 nm, where the chlorophenyl ring exhibits strong absorbance.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

-

Validation: The system is validated by observing a sharp, symmetrical peak for the main component. Purity is calculated based on the area percentage of the main peak relative to all other peaks.[10]

-

Protocol 2: Structural Elucidation by ¹H NMR Spectroscopy

-

Rationale: Proton NMR provides an unambiguous fingerprint of the molecule's hydrogen framework, confirming the structural integrity.

-

Methodology:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are suitable due to the compound's salt form and solubility.

-

Expected Signals:

-

Aromatic Protons: Two distinct doublets in the aromatic region (~7.0-7.5 ppm) corresponding to the AA'BB' system of the p-substituted phenyl ring.

-

Vinyl Proton: A singlet or broad singlet in the olefinic region (~5.5-6.0 ppm) for the proton on the double bond.

-

Aliphatic Protons: A series of multiplets in the upfield region (~2.5-4.0 ppm) corresponding to the non-equivalent methylene protons of the tetrahydropyridine ring.

-

N-H Proton: A broad signal that may exchange with D₂O.

-

-

Validation: The observed chemical shifts, coupling patterns, and integration values must align with the expected structure.

-

Applications in Research and Drug Development

4-(p-chlorophenyl)-1,2,3,6-tetrahydropyridine HCl is not typically an end-product but rather a valuable starting material or intermediate. Its rigid scaffold and reactive amine handle make it a privileged fragment in medicinal chemistry.

-

Oncology Research: It is explicitly used as a reagent in the synthesis of small molecule inhibitors that target the menin-MLL (Mixed Lineage Leukemia) interaction, a critical pathway in certain types of acute leukemia.[2][7]

-

Neuroscience: The compound is a precursor for the preparation of 5-HT2C receptor agonists.[2][7] The 5-HT2C receptor is a target for treating obesity, depression, and other central nervous system disorders.

-

General Drug Discovery: The broader 4-phenyl-1,2,3,6-tetrahydropyridine core is recognized as an excellent fragment for improving the potency of various enzyme inhibitors, including Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are important in cancer therapy.[11] The tetrahydropyridine moiety itself is a common feature in many biologically active natural products and synthetic drugs.[12]

-

Toxicology Research Context: It is structurally related to the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is used to induce Parkinsonism in animal models.[9][13] While this compound lacks the N-methyl group required for conversion to the active toxicant MPP+, the structural similarity is a critical consideration for handling and safety assessment.

Safety, Handling, and Storage

A thorough understanding of the compound's hazards is essential for its safe use in a laboratory setting. It is classified as acutely toxic and a suspected carcinogen, demanding strict adherence to safety protocols.

GHS Hazard Classification

| Hazard Class | GHS Code | Statement |

| Acute Toxicity, Oral | H301 | Toxic if swallowed[1][5] |

| Acute Toxicity, Dermal | H311 | Toxic in contact with skin[1][5][14] |

| Acute Toxicity, Inhalation | H331 | Toxic if inhaled[1][5] |

| Carcinogenicity | H351 | Suspected of causing cancer[1][5][14] |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of the crystalline powder.

-

Personal Protective Equipment:

-

Gloves: Wear nitrile or other chemically resistant gloves at all times. Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Lab Coat: A full-length lab coat must be worn and kept fastened.

-

-

Handling Protocol:

-

Obtain and read the Safety Data Sheet (SDS) before use.[5]

-

Avoid creating dust when handling the solid.

-

Wash hands thoroughly after handling.[5]

-

Ensure a pre-planned procedure is in place for spills and emergencies.

-

Dispose of waste in a designated, labeled hazardous waste container according to institutional and local regulations.[5]

-

Storage and Stability

-

Primary Storage: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[5][7] Recommended temperature is 2-8°C.[7]

-

Inert Atmosphere: Due to its hygroscopic nature, storage under an inert gas like argon or nitrogen is recommended to maintain its integrity.[7]

-

Security: The storage location should be locked and accessible only to authorized personnel.[5]

Conclusion

4-(p-chlorophenyl)-1,2,3,6-tetrahydropyridine HCl is a compound with significant utility in modern drug discovery, serving as a key intermediate for synthesizing targeted therapeutics in oncology and neuroscience. Its well-defined chemical properties are complemented by a clear hazard profile that, while significant, can be managed with appropriate engineering controls and safe handling practices. The protocols and data presented in this guide are intended to provide researchers and scientists with the foundational knowledge required to utilize this valuable chemical building block safely and effectively in their development programs.

References

-

4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridinium chloride. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

4-(4-CHLOROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE. (n.d.). ChemUniverse. Retrieved January 21, 2026, from [Link]

-

4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Pyridine, 4-(4-chlorophenyl)-1,2,3,6-tetrahydro-, hydrochloride (1:1). (n.d.). CAS Common Chemistry. Retrieved January 21, 2026, from [Link]

-

This compound, 97%. (n.d.). Thermo Fisher Scientific. Retrieved January 21, 2026, from [Link]

- Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process. (1999). Google Patents.

- Method for synthesizing 4-chloro-pyridine. (2013). Google Patents.

- Microscale cell filter. (2018). Google Patents.

-

4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors. (2005). PubMed. Retrieved January 21, 2026, from [Link]

-

The chemistry and pharmacology of tetrahydropyridines. (2014). PubMed. Retrieved January 21, 2026, from [Link]

-

Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. (2013). PubMed. Retrieved January 21, 2026, from [Link]

Sources

- 1. 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridinium chloride | C11H13Cl2N | CID 2723612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 51304-61-1 [chemicalbook.com]

- 3. This compound [P70922] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. echemi.com [echemi.com]

- 6. This compound, 97% 5 g | Request for Quote [thermofisher.com]

- 7. This compound CAS#: 51304-61-1 [amp.chemicalbook.com]

- 8. 109930250 [thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. 4-Phenyl-1,2,3,6-tetrahydropyridine, an excellent fragment to improve the potency of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Structure elucidation of 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine

An In-Depth Technical Guide to the Structure Elucidation of 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine. The narrative moves beyond a simple recitation of data, focusing instead on the strategic integration of modern analytical techniques. We will detail the causality behind experimental choices, demonstrating how a synergistic workflow involving Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques provides an unambiguous, self-validating confirmation of the molecular structure. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing heterocyclic compounds and related pharmaceutical intermediates.

Introduction: The Significance of the Target Molecule

4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound of significant interest in medicinal chemistry and pharmacology. Its core structure is a key scaffold in the development of novel therapeutics and serves as a crucial synthetic intermediate.[1] Furthermore, tetrahydropyridine derivatives are recognized for a wide array of pharmacological activities, making them attractive candidates for drug discovery programs.[2] Given its role as both a building block and a potential drug metabolite[3], the absolute and unambiguous confirmation of its structure is paramount for regulatory approval, patentability, and ensuring the validity of downstream biological and toxicological studies. This guide establishes a definitive analytical workflow to achieve that goal.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

The logical starting point for any structure elucidation is the determination of the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

With a confirmed molecular formula, the Degree of Unsaturation (DoU) is calculated to provide the first architectural clue. The formula is:

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 11 + 1 - (12/2) - (1/2) + (1/2) DoU = 6

A degree of unsaturation of 6 immediately suggests the presence of rings and/or double bonds. A benzene ring accounts for 4 degrees (one ring and three double bonds). Therefore, the remaining 2 degrees must be accounted for by an additional ring and a double bond within the rest of the structure, which is perfectly consistent with a tetrahydropyridine ring containing one double bond.

The Synergistic Elucidation Workflow

Effective structure elucidation is not a linear process but an iterative, synergistic one. Data from each technique informs and validates the others. Our workflow is designed to build a self-consistent structural hypothesis, where each piece of spectroscopic evidence must align.

Sources

- 1. 4-(4-CHLOROPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE | 51304-61-1 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Effect of the haloperidol tetrahydropyridine metabolite 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6- tetrahydropyridine on dopamine receptor and transporter binding. A nonhuman primate 123I-iodobenzamide and 2 beta-carbomethoxy-3 beta-(4-iodophenyl)tropane single photon emission computed tomographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine | C11H12ClN | CID 185717 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS 51304-61-1): A Key Synthetic Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and research history of 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS 51304-61-1). Initially emerging as a versatile chemical building block, this compound has become a critical intermediate in the synthesis of advanced therapeutic agents. Its significance is highlighted by its role in the development of potent small-molecule inhibitors of the menin-Mixed Lineage Leukemia (MLL) interaction, a promising therapeutic target in acute leukemias, and in the creation of selective serotonin 5-HT2C receptor agonists for the treatment of various neuropsychiatric and metabolic disorders. This document will delve into the synthetic routes for its preparation, explore its chemical properties, and elucidate its structural importance in the mechanism of action of the final drug candidates.

Introduction: The Emergence of a Versatile Synthetic Scaffold

The history of this compound is not one of a standalone therapeutic agent, but rather of a crucial architectural component enabling the construction of complex, biologically active molecules. While a specific "discovery" date for this compound is not prominently documented, its utility has grown in tandem with the increasing sophistication of drug design, where modular synthesis allows for the systematic exploration of structure-activity relationships (SAR).

The tetrahydropyridine moiety, a partially saturated heterocyclic system, offers a unique combination of structural rigidity and conformational flexibility. The presence of the 4-chlorophenyl group provides a key point of interaction for biological targets and can influence the pharmacokinetic properties of the final molecule. As a hydrochloride salt, the compound exhibits improved stability and solubility, facilitating its use in subsequent synthetic steps. Its primary role in modern medicinal chemistry is as a key intermediate, a foundational piece upon which more intricate molecular architectures are built.

Physicochemical Properties and Data Summary

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 51304-61-1 | [1] |

| Molecular Formula | C₁₁H₁₃Cl₂N | [2] |

| Molecular Weight | 230.13 g/mol | [2] |

| Melting Point | 199-204 °C | [3] |

| Appearance | White to light yellow crystalline powder | [3] |

| Purity | ≥97% | [4] |

Synthesis and Methodologies

The synthesis of this compound can be achieved through various established methods for the preparation of tetrahydropyridine derivatives. One common conceptual pathway involves the formation of a piperidine ring system with subsequent introduction of the double bond or direct construction of the tetrahydropyridine ring.

General Synthetic Approach

A prevalent strategy for the synthesis of 4-aryl-1,2,3,6-tetrahydropyridines involves the dehydration of a corresponding 4-aryl-4-hydroxypiperidine precursor. This precursor, in turn, can be synthesized via a Grignard reaction between a suitable pyridine derivative and a 4-chlorophenylmagnesium halide, followed by reduction of the pyridine ring.

Alternatively, multicomponent reactions offer an efficient route to highly substituted tetrahydropyridines.[5] These methods often involve the condensation of an amine, an aldehyde, and a β-dicarbonyl compound or other suitable coupling partners, providing a convergent and atom-economical approach.

Illustrative Experimental Protocol: Dehydration of 4-(4-chlorophenyl)-4-hydroxypiperidine

The following protocol is a representative, conceptual procedure for the synthesis of 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine from its corresponding 4-hydroxypiperidine precursor. Note: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Step 1: Dehydration of 4-(4-chlorophenyl)-4-hydroxypiperidine

-

To a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine in a suitable high-boiling point solvent (e.g., toluene or xylene), add a strong acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).

-

Fit the reaction vessel with a Dean-Stark apparatus to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a suitable base (e.g., aqueous sodium bicarbonate solution).

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude product from Step 1 in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or isopropanolic HCl) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to yield this compound.

Caption: Synthetic workflow for the preparation of this compound.

Research History and Applications in Drug Discovery

The research trajectory of this compound is intrinsically linked to the advancement of medicinal chemistry programs targeting complex diseases. Its utility as a building block has been demonstrated in several key areas of therapeutic research.

Inhibitors of the Menin-MLL Interaction for Acute Leukemia

A significant application of this compound is in the synthesis of small-molecule inhibitors of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[2][3] This interaction is a critical driver in a subset of aggressive acute leukemias. The tetrahydropyridine scaffold serves as a central structural element from which other functional groups are elaborated to optimize binding to the menin protein and disrupt its interaction with MLL. The 4-chlorophenyl group often occupies a key hydrophobic pocket in the target protein, contributing to the high affinity of the inhibitors. The development of these inhibitors represents a targeted therapeutic strategy for a patient population with a high unmet medical need.

Caption: Role of the target compound in the development of Menin-MLL inhibitors.

Serotonin 5-HT2C Receptor Agonists

Another important area of research where this compound has been employed is in the development of selective serotonin 5-HT2C receptor agonists.[2][3][6] The 5-HT2C receptor is a G-protein coupled receptor implicated in the regulation of mood, appetite, and other physiological processes. Agonists of this receptor have therapeutic potential for the treatment of obesity, depression, and other central nervous system disorders. In the synthesis of these agonists, the tetrahydropyridine core provides a rigid framework for the precise positioning of pharmacophoric elements necessary for potent and selective receptor activation. The 4-chlorophenyl group can contribute to the overall binding affinity and selectivity profile of the final compound.

Caption: Application in the synthesis of 5-HT2C receptor agonists.

Conclusion

This compound (CAS 51304-61-1) has evolved from a chemical entity to a cornerstone intermediate in the synthesis of innovative drug candidates. Its structural features provide a robust platform for the development of targeted therapies, particularly in the fields of oncology and neuroscience. The ongoing research into menin-MLL inhibitors and 5-HT2C receptor agonists underscores the continued importance of this versatile building block. As drug discovery continues to advance, the demand for such well-characterized and adaptable synthetic intermediates is likely to grow, ensuring the continued relevance of this compound in the scientific community.

References

-

Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. Available at: [Link]

-

Chem-Impex. 4-(4-Chlorophenyl)-4-hydroxypiperidine. Available at: [Link]

-

PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. Available at: [Link]

-

PMC Isochem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. Available at: [Link]

-

PubChem. 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridinium chloride. Available at: [Link]

- Conway, R. J., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2560-2564.

Sources

- 1. 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridinium chloride | C11H13Cl2N | CID 2723612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 51304-61-1 [chemicalbook.com]

- 3. This compound CAS#: 51304-61-1 [amp.chemicalbook.com]

- 4. 109930250 [thermofisher.com]

- 5. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine as a dopamine transporter ligand

An In-Depth Technical Guide to 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine as a Dopamine Transporter Ligand

Foreword

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for a wide array of therapeutic agents and drugs of abuse.[1][2] Understanding the structure-activity relationships that govern ligand interaction with DAT is paramount for the development of novel central nervous system (CNS) therapies. This guide provides a detailed examination of 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine (CPTP), a notable tetrahydropyridine derivative. Its structural similarity to the parkinsonian-inducing neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) makes it a compound of significant interest for studying the molecular determinants of DAT binding, selectivity, and the mechanisms of neurotoxicity.[3][4] We will explore its chemical properties, its specific interactions with DAT, the standard methodologies for its characterization, and its broader toxicological context.

The Dopamine Transporter: A Critical Modulator of Synaptic Function

The dopamine transporter is a sodium-chloride dependent transmembrane protein belonging to the solute carrier 6 (SLC6) family.[5] Its primary physiological role is the rapid reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a process that terminates dopaminergic signaling and maintains neurotransmitter homeostasis.[1][2] Due to this crucial function, DAT is a key target for psychostimulants like cocaine and amphetamine, as well as medications for conditions such as Attention Deficit Hyperactivity Disorder (ADHD).[6] Ligands can interact with DAT primarily as inhibitors (blockers), which prevent dopamine reuptake, or as substrates (releasers), which can induce reverse transport of dopamine out of the neuron.[7]

Chemical Profile and Synthesis of 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine (CPTP)

2.1. Chemical Structure and Properties

4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine is a synthetic organic compound with the molecular formula C₁₁H₁₂ClN.[8] Its structure features a tetrahydropyridine ring linked at the 4-position to a chlorophenyl group. The presence of the chlorine atom on the phenyl ring is a key distinguishing feature from its infamous analog, MPTP, and significantly influences its electronic properties and biological activity.

-

IUPAC Name: 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine[8]

-

Molecular Formula: C₁₁H₁₂ClN[8]

-

Molar Mass: 193.67 g/mol [8]

-

CAS Number: 30005-58-4[8]

2.2. Synthesis Overview

The synthesis of 4-phenyl-tetrahydropyridine derivatives can be achieved through various organic chemistry routes. A common approach involves the reaction of pyridine with an appropriate chlorinating agent to form a 4-chloropyridine intermediate.[9] This can then be subjected to a Grignard reaction or other cross-coupling methods with a 4-chlorophenyl magnesium bromide to introduce the phenyl group, followed by reduction of the pyridine ring to yield the tetrahydropyridine scaffold. Specific, multi-step processes for creating complex tetrahydropyridine derivatives are also well-documented in patent literature, providing a basis for targeted synthesis.[10]

Interaction with the Dopamine Transporter (DAT)

The primary mechanism by which CPTP is expected to interact with DAT is as a competitive inhibitor. By binding to the transporter, likely at or near the dopamine binding site, it prevents the reuptake of dopamine from the synapse, thereby increasing the extracellular concentration and duration of dopaminergic signaling.

3.1. Binding Affinity and Selectivity

The SAR for synthetic cathinones and other phenyl-containing compounds at monoamine transporters demonstrates that substitutions on the phenyl ring can significantly impact binding affinity and selectivity.[11][12][13] The presence and position of substituents influence how the ligand fits into the binding pocket of DAT, SERT, and NET. For instance, the addition of a 4-methyl or 4-methoxy group to certain scaffolds can decrease affinity for DAT.[11] The 4-chloro substitution in CPTP is expected to confer high affinity for DAT, a common feature among potent DAT inhibitors.

Table 1: Representative Binding Affinities of Selected DAT Ligands This table provides context by showing the affinities of well-characterized DAT inhibitors. The affinity of CPTP would be determined using similar assays.

| Compound | DAT Kᵢ (nM) | Assay Type | Notes |

| Cocaine | ~255 | Radioligand Binding | Non-selective monoamine transporter inhibitor.[14] |

| GBR-12909 (Vanoxerine) | 1 | Radioligand Binding | Highly selective DAT inhibitor.[14] |

| Nomifensine | 15 | Radioligand Binding | Potent DAT/NET inhibitor.[2] |

| CPTP (Hypothetical) | User Data | Radioligand Binding | Expected to be a potent inhibitor based on SAR. |

3.2. Toxicological Context: The Link to MPTP Neurotoxicity

The structural similarity between CPTP and MPTP is of profound toxicological importance. MPTP is not toxic itself but is metabolized in the brain by monoamine oxidase B (MAO-B), primarily in glial cells, to the toxic cation 1-methyl-4-phenylpyridinium (MPP⁺).[15][16] This toxic metabolite is then recognized and actively transported into dopaminergic neurons by DAT.[3][17] Once inside, MPP⁺ accumulates in mitochondria, where it inhibits Complex I of the electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, selective cell death of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[15][18]

The study of CPTP and its analogs is crucial for understanding this process. The presence of the 4-chloro group instead of the N-methyl group in MPTP alters its susceptibility to MAO-B metabolism and its interaction with DAT. Research on mice lacking the dopamine transporter has definitively shown that DAT is a mandatory component for the expression of MPTP toxicity in vivo, as these mice are resistant to its neurotoxic effects.[17] Therefore, characterizing how compounds like CPTP bind to DAT without being converted into a mitochondrial toxin provides a framework for designing safe and effective DAT-targeting therapeutics.

Experimental Protocols for Characterization

To determine the binding affinity and functional potency of a novel ligand like CPTP, standardized in vitro assays are essential. These protocols form the cornerstone of preclinical drug discovery for DAT-targeting compounds.[5][19]

4.1. Radioligand Binding Assay (for Kᵢ Determination)

This assay measures the ability of a test compound (CPTP) to compete with a radiolabeled ligand for binding to DAT. It is considered the gold standard for determining binding affinity.[20]

Causality Behind the Method: The principle is competitive displacement. By incubating cell membranes expressing DAT with a fixed concentration of a high-affinity radioligand (e.g., [³H]WIN 35,428) and varying concentrations of the unlabeled test compound, we can determine the concentration of the test compound that displaces 50% of the radioligand (the IC₅₀). This value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize tissue or cells known to express DAT (e.g., rat striatum, CHO or HEK293 cells stably expressing hDAT) in an ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an appropriate assay buffer.[21]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Total Binding: Cell membranes + radioligand (e.g., 4 nM [³H]BTCP) + assay buffer.[2]

-

Non-Specific Binding (NSB): Cell membranes + radioligand + a high concentration of a known DAT inhibitor (e.g., 10 µM Nomifensine) to saturate all specific binding sites.[2]

-

Test Compound: Cell membranes + radioligand + varying concentrations of CPTP (e.g., 0.1 nM to 10 µM).

-

-

Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.[2][21]

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C pre-soaked in polyethyleneimine). This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound ligand.[21]

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.[22]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of CPTP.

-

Use non-linear regression analysis to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the formula: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the radioligand concentration and Kₑ is its dissociation constant.[21]

-

4.2. Dopamine Uptake Inhibition Assay (for IC₅₀ Determination)

This functional assay measures the ability of a compound to inhibit the transport of dopamine into cells expressing DAT.[5][23]

Causality Behind the Method: This assay directly assesses the functional consequence of ligand binding. By measuring the reduction in the uptake of radiolabeled dopamine ([³H]Dopamine) in the presence of the test compound, we can determine its functional potency (IC₅₀). The termination of the assay with ice-cold buffer is critical because the transport process is temperature-dependent; the cold temperature effectively stops DAT activity, allowing for an accurate measurement of uptake at a specific time point.

Step-by-Step Protocol:

-

Cell Plating: Seed cells stably expressing hDAT (e.g., CHO-hDAT or HEK293-hDAT) into a 96-well plate and grow to confluence.[1][22]

-

Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells with a pre-warmed (37°C) uptake buffer (e.g., Krebs-Ringer-HEPES buffer).[22]

-

Pre-incubation: Add uptake buffer containing varying concentrations of CPTP to the wells. Include control wells with buffer only (100% uptake) and wells with a saturating concentration of a known inhibitor like Nomifensine (10 µM) for non-specific uptake. Pre-incubate for 10-20 minutes at 37°C.[1][22]

-

Initiate Uptake: Add uptake buffer containing a fixed concentration of [³H]Dopamine (e.g., 50 nM) to all wells to start the uptake reaction.[1]

-

Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of transport.[22]

-

Terminate Uptake: Rapidly stop the uptake by aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.[22]

-

Cell Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the intracellular radioactivity using a scintillation counter.[22]

-

Data Analysis:

-

Calculate Specific Uptake = Total Uptake (buffer only) - Non-Specific Uptake (Nomifensine).

-

Plot the percentage of specific uptake against the log concentration of CPTP.

-

Determine the IC₅₀ value using non-linear regression analysis.[22]

-

Conclusion and Future Perspectives

4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine serves as a valuable chemical tool for probing the structure and function of the dopamine transporter. Its profile as a potent DAT ligand, combined with its structural relationship to the neurotoxin MPTP, places it at the intersection of neuropharmacology and toxicology. A thorough characterization of its binding kinetics, functional activity, and selectivity across monoamine transporters is essential for fully understanding its pharmacological profile.

Future research should focus on obtaining precise binding affinity and functional potency data for CPTP and its analogs. Such studies will further elucidate the structure-activity relationships at DAT, informing the rational design of novel therapeutic agents with improved selectivity and safety profiles. Moreover, investigating whether CPTP undergoes any metabolic activation, however minor, could provide deeper insights into the structural motifs that confer neurotoxic potential upon tetrahydropyridine-based compounds. Ultimately, compounds like CPTP are instrumental in the ongoing effort to develop safer and more effective treatments for a host of neurological and psychiatric disorders.

References

-

Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

-

Nagatsu, T., Mogi, M., Ichinose, H., & Togari, A. (2005). Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. Journal of Neural Transmission. Supplementum, (69), 99-111. [Link]

-

Steinkellner, T., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). John Wiley & Sons, Inc. [Link]

-

Singer, T. P., Castagnoli, N., Jr, Ramsay, R. R., & Trevor, A. J. (1987). Mechanism of the neurotoxicity of MPTP. An update. FEBS letters, 226(1), 1-8. [Link]

-

Strolin Benedetti, M., & Dostert, P. (1987). [The bases of MPTP neurotoxicity]. L'Encephale, 13(4 Pt 2), 215-225. [Link]

-

Oliver, D. W., Dormehl, I. C., Van der Schyf, C. J., et al. (1997). Effect of the haloperidol tetrahydropyridine metabolite 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6- tetrahydropyridine on dopamine receptor and transporter binding. Arzneimittel-Forschung, 47(6), 692-699. [Link]

-

Xu, K., Bastia, E., & Schwarzschild, M. A. (2010). Neuroprotection by caffeine: time course and role of its metabolites in the MPTP model of Parkinson's disease. Neuroscience, 167(2), 475-481. [Link]

-

Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]

-

Van der Schyf, C. J., Oliver, D. W., & Castagnoli, N., Jr. (1996). Dopamine receptor binding of 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)- 4-oxobutyl]-1,2,3,6-tetrahydropyridine (HPTP), an intermediate metabolite of haloperidol. Life sciences, 59(10), 815-820. [Link]

-

Greenamyre, J. T., & Hastings, T. G. (2004). MPTP as a mitochondrial neurotoxic model of Parkinson's disease. Journal of bioenergetics and biomembranes, 36(4), 377-382. [Link]

-

Eurofins. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery. [Link]

-

Eshleman, A. J., Wolfrum, K. M., Reed, J. F., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of pharmacology and experimental therapeutics, 360(3), 458-468. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

-

Glennon, R. A., & Dukat, M. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current topics in behavioral neurosciences, 32, 19-47. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

Kwak, Y. T., & Lee, K. S. (2007). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Neurochemical research, 32(11), 1931-1939. [Link]

-

Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Gifford Bioscience. [Link]

-

Glennon, R. A., & Dukat, M. (2016). Structure-Activity Relationships of Synthetic Cathinones. Current topics in behavioral neurosciences, 32, 19-47. [Link]

-

Kula, N. S., et al. (2005). Dopamine Transporter (DAT) Inhibitors Alleviate Specific Parkinsonian Deficits in Monkeys: Association with DAT Occupancy in Vivo. Cellular and Molecular Neurobiology, 25(5), 841-857. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 185717, 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine. PubChem. [Link]

-

Nishino, H., et al. (2003). Role of dopamine transporter against MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity in mice. Journal of molecular neuroscience, 20(3), 281-289. [Link]

-

Bezard, E., et al. (1997). Dopamine transporter is required for in vivo MPTP neurotoxicity: evidence from mice lacking the transporter. Journal of neurochemistry, 69(3), 1322-1325. [Link]

-

Sallee, F. R., Fogel, E. L., Schwartz, E., et al. (1989). Dopamine transport sites selectively labeled by a novel photoaffinity probe: 125I-DEEP. Molecular pharmacology, 35(3), 336-342. [Link]

- Imbert, T., & Patoiseau, J. F. (1999). Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives and intermediates used in this process.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723612, 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridinium chloride. PubChem. [Link]

- CN103360306A. (2013). Method for synthesizing 4-chloro-pyridine.

-

Wikipedia contributors. (2024, November 26). MPTP. Wikipedia. [Link]

-

Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences of the United States of America, 82(7), 2173-2177. [Link]

-

Aggarwal, S., et al. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Physiology, 14, 1142217. [Link]

-

ResearchGate. (n.d.). Dopamine transporter binding affinities (Ki, nM) related to the distance between the phenyl ring (C1) of N-substitutent and the tropane nitrogen of ligands 8d, 7a, and 7c. ResearchGate. [Link]

-

Vaughan, R. A., & Foster, J. D. (2005). Affinity labeling the dopamine transporter ligand binding site. Methods in molecular medicine, 104, 131-143. [Link]

-

Pons, M., et al. (2020). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules (Basel, Switzerland), 25(16), 3740. [Link]

-

Kopin, I. J. (1987). The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease. Acta neurologica Scandinavica. Supplementum, 113, 19-25. [Link]

-